N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,4-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4S/c1-13-5-6-15(11-14(13)2)22(19,20)17-12-16(21-10-9-18)7-3-4-8-16/h5-6,11,17-18H,3-4,7-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFHICODISMKIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCCC2)OCCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,4-dimethylbenzenesulfonamide, also known by its CAS number 2194843-62-2, is a sulfonamide compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory and cytotoxic properties, as well as its mechanism of action.
Chemical Structure and Properties
The molecular formula of this compound is C16H25NO4S. The compound features a sulfonamide group, which is known for its diverse biological activities, including inhibition of carbonic anhydrase and cyclooxygenase enzymes.
| Property | Value |
|---|---|
| Molecular Formula | C16H25NO4S |
| Molecular Weight | 325.44 g/mol |
| CAS Number | 2194843-62-2 |
| Solubility | Soluble in water |
Anti-inflammatory Activity
Research indicates that compounds containing the sulfonamide moiety exhibit significant anti-inflammatory effects. In a study evaluating various benzenesulfonamides, it was found that certain derivatives demonstrated potent inhibition of COX-1 and COX-2 enzymes, which are critical in the inflammatory process.
Key Findings:
- In Vivo Studies : The most active compounds showed up to 82.9% edema inhibition compared to standard anti-inflammatory drugs like celecoxib (85.6%) and diclofenac (83.4%) .
- Dosage : Effective doses ranged from 35.4 to 45.3 mg/kg for the most active derivatives .
Cytotoxic Activity
Cytotoxicity studies reveal that this compound exhibits selective activity against various cancer cell lines.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line Type | Growth Inhibition (%) |
|---|---|
| Leukaemia | 18.0 |
| Non-Small Cell Lung | 15.7 |
| Colon Cancer | 18.6 |
| CNS Cancer | 15.1 |
| Melanoma | 11.6 |
| Renal Cancer | 13.7 |
| Prostate Cancer | 10.6 |
The compound's positive cytotoxic effect was observed across multiple cell lines, with a notable performance when compared to the reference drug imatinib, which showed a higher growth inhibition rate across a broader range of cancer types .
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in inflammatory pathways and cancer cell proliferation.
Molecular Docking Studies
Molecular docking studies suggest that the compound binds effectively to the COX-2 isozyme, indicating a potential mechanism for its anti-inflammatory effects . The presence of electronic substituents on the benzene ring significantly influences its activity, with certain modifications enhancing its potency.
Case Study 1: In Vivo Anti-inflammatory Efficacy
In a controlled study involving paw edema models in rats, treatment with this compound resulted in a significant reduction in inflammation markers compared to untreated controls.
Case Study 2: Cytotoxicity in Tumor Models
A series of experiments conducted on various tumor models indicated that the compound effectively reduced tumor size and inhibited cell proliferation in vitro at concentrations as low as 10 µM.
Q & A
Basic: What experimental design strategies are recommended for optimizing the synthesis of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,4-dimethylbenzenesulfonamide?
Methodological Answer:
To optimize synthesis, employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and assess their impact on yield and purity. For example:
- Screening Designs (e.g., Plackett-Burman) can identify critical variables.
- Response Surface Methodology (RSM) refines optimal conditions .
- Stepwise Synthesis Validation : Use intermediates from analogous sulfonamide syntheses (e.g., coupling cyclopentyl ethers with sulfonamide precursors via nucleophilic substitution) .
- Analytical Cross-Check : Confirm intermediate structures with ¹H/¹³C NMR and FT-IR at each step to minimize side reactions .
Basic: How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Spectroscopic Analysis :
- NMR : Assign peaks for the cyclopentyl ether (δ ~3.5–4.0 ppm) and sulfonamide (δ ~7.0–7.5 ppm for aromatic protons).
- High-Resolution Mass Spectrometry (HRMS) validates molecular weight.
- Crystallography : If single crystals are obtainable, X-ray diffraction (as in analogous sulfonamides ) resolves stereochemistry.
- Thermogravimetric Analysis (TGA) : Assess thermal stability under inert atmospheres .
- Computational Modeling : Preliminary DFT calculations (e.g., Gaussian) predict electronic properties like HOMO-LUMO gaps .
Advanced: What computational approaches can predict the reactivity of this compound in catalytic systems?
Methodological Answer:
- Reaction Path Search : Use quantum chemical software (e.g., GRRM, Gaussian) to map potential energy surfaces for reactions like hydrolysis or sulfonamide cleavage .
- Molecular Dynamics (MD) Simulations : Study solvation effects and transition states in polar solvents (e.g., DMSO) .
- Machine Learning (ML) : Train models on existing sulfonamide reactivity datasets to predict regioselectivity in functionalization reactions .
Advanced: How can researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results)?
Methodological Answer:
- Cross-Validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) and use positive controls (e.g., known enzyme inhibitors) .
- Data Triangulation : Combine in vitro (e.g., enzyme inhibition) and in silico (docking studies with AutoDock Vina) results to confirm mechanism .
- Error Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or batch-specific variability in synthesis .
- Reference Databases : Cross-check spectral data against NIST Chemistry WebBook for consistency .
Basic: What are the key considerations for studying its reactivity under aqueous vs. non-aqueous conditions?
Methodological Answer:
- Solvent Screening : Test stability in polar aprotic (e.g., DMF) vs. protic (e.g., MeOH) solvents using HPLC to monitor degradation .
- pH-Dependent Studies : Use buffered solutions (pH 3–10) to assess sulfonamide hydrolysis rates via UV-Vis kinetics .
- Moisture Sensitivity : Conduct reactions under inert atmosphere (N₂/Ar) if the compound is hygroscopic .
Advanced: How can its potential biological activity be systematically evaluated while minimizing false positives?
Methodological Answer:
- Targeted Assays : Prioritize enzyme-specific assays (e.g., α-glucosidase inhibition) with dose-response curves (IC₅₀ calculations) .
- Off-Target Screening : Use BioMAP panels to assess selectivity across multiple pathways .
- Metabolic Stability : Incubate with liver microsomes and analyze metabolites via LC-MS/MS .
- Cheminformatics : Leverage QSAR models to predict ADMET properties and prioritize in vivo testing .
Advanced: What methodologies enable efficient scale-up from milligram to gram quantities without compromising purity?
Methodological Answer:
- Process Analytical Technology (PAT) : Monitor reactions in real-time using Raman spectroscopy to detect impurities .
- Membrane Separation : Apply nanofiltration to remove low-MW byproducts during workup .
- Crystallization Optimization : Use polymorph screening (e.g., solvent-antisolvent methods) to enhance yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
